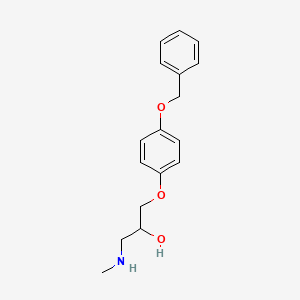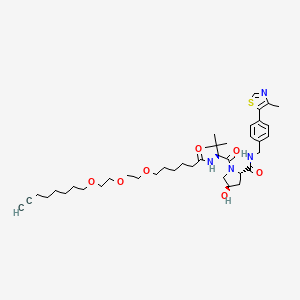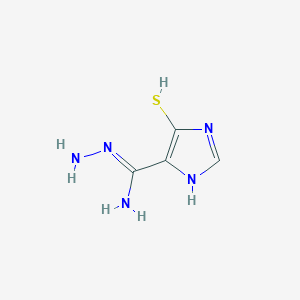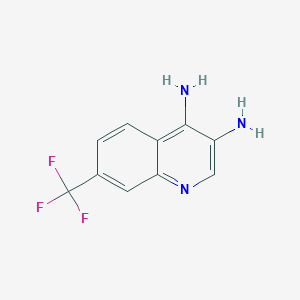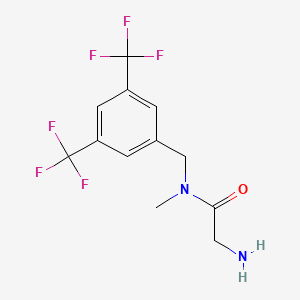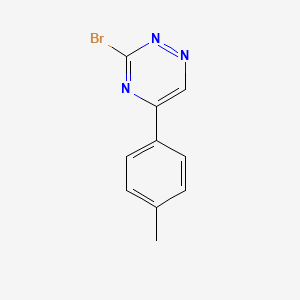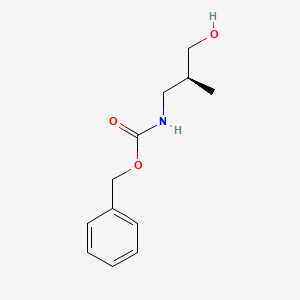
Benzyl (S)-(3-hydroxy-2-methylpropyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl (S)-(3-hydroxy-2-methylpropyl)carbamate: is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. This particular compound features a benzyl group, a hydroxy group, and a methyl group, making it a versatile intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Carbamoylation: One common method for synthesizing carbamates involves the reaction of an alcohol with a carbamoyl chloride.
Transcarbamoylation: Another method involves the transcarbamoylation of primary and secondary alcohols with phenyl carbamate in the presence of a tin catalyst.
Industrial Production Methods: Industrial production of carbamates often involves the use of scalable and efficient methods such as:
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Benzyl (S)-(3-hydroxy-2-methylpropyl)carbamate can undergo oxidation reactions to form corresponding carbonyl compounds.
Reduction: It can be reduced to form amines or alcohols, depending on the conditions and reagents used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of primary or secondary amines and alcohols.
Substitution: Formation of substituted carbamates or other derivatives.
Applications De Recherche Scientifique
Chemistry:
- Used as a protecting group for amines in peptide synthesis .
- Intermediate in the synthesis of complex organic molecules.
Biology:
Medicine:
Industry:
Mécanisme D'action
Mechanism: Benzyl (S)-(3-hydroxy-2-methylpropyl)carbamate exerts its effects by interacting with specific molecular targets. For example, as a protecting group, it temporarily deactivates amine groups, allowing selective reactions to occur on other functional groups .
Molecular Targets and Pathways:
- Targets amine groups in peptides and proteins.
- Involved in pathways related to enzyme inhibition and protein stabilization .
Comparaison Avec Des Composés Similaires
Benzyl Carbamate: Similar structure but lacks the hydroxy and methyl groups.
t-Butyloxycarbonyl (Boc) Carbamate: Commonly used protecting group, but with a different structure and removal conditions.
Fluorenylmethoxy (FMoc) Carbamate: Another protecting group with different stability and removal conditions.
Uniqueness:
- The presence of the hydroxy and methyl groups in Benzyl (S)-(3-hydroxy-2-methylpropyl)carbamate provides unique reactivity and selectivity in chemical reactions.
- Its specific stereochemistry (S-configuration) can be crucial in asymmetric synthesis and chiral applications .
Propriétés
Formule moléculaire |
C12H17NO3 |
|---|---|
Poids moléculaire |
223.27 g/mol |
Nom IUPAC |
benzyl N-[(2S)-3-hydroxy-2-methylpropyl]carbamate |
InChI |
InChI=1S/C12H17NO3/c1-10(8-14)7-13-12(15)16-9-11-5-3-2-4-6-11/h2-6,10,14H,7-9H2,1H3,(H,13,15)/t10-/m0/s1 |
Clé InChI |
KODDZNUTPRANEE-JTQLQIEISA-N |
SMILES isomérique |
C[C@@H](CNC(=O)OCC1=CC=CC=C1)CO |
SMILES canonique |
CC(CNC(=O)OCC1=CC=CC=C1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Piperazin-1-ylmethyl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one hydrochloride](/img/structure/B12833364.png)
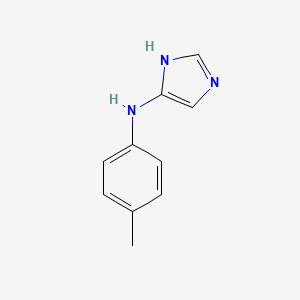
![N-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-(methylamino)ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B12833369.png)
![1-[3,5-Bis(trifluoromethyl)phenyl]-3,4-bis[(2S,5S)-2,5-dimethyl-1-phospholanyl]-1H-pyrrole-2,5-dione](/img/structure/B12833377.png)
